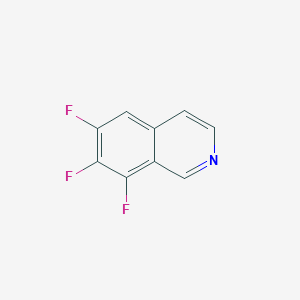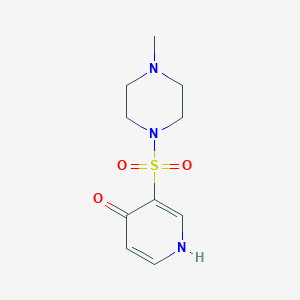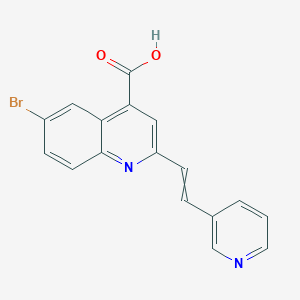![molecular formula C7H15BrN2 B11822918 (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide is a chiral bicyclic diamine compound. It is known for its unique structure, which includes a bicyclic heptane ring system with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane ring system.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the formation of chiral products by influencing the stereochemistry of the reaction . The nitrogen atoms in the compound play a crucial role in its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different substituent group.
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: Another similar compound with a methyl group instead of an ethyl group.
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: This compound has a chlorophenyl group, making it distinct in its reactivity and applications.
Uniqueness
The uniqueness of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide lies in its specific chiral structure and the presence of the ethyl group. This structural feature imparts unique reactivity and binding properties, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H15BrN2 |
|---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C7H14N2.BrH/c1-2-9-5-6-3-7(9)4-8-6;/h6-8H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
SGMYARGBCOPANZ-LEUCUCNGSA-N |
Isomerische SMILES |
CCN1C[C@@H]2C[C@H]1CN2.Br |
Kanonische SMILES |
CCN1CC2CC1CN2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


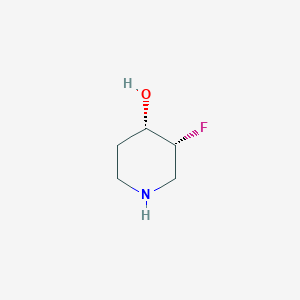
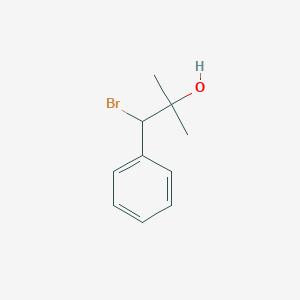




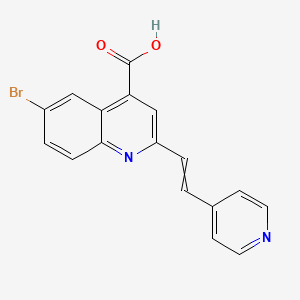
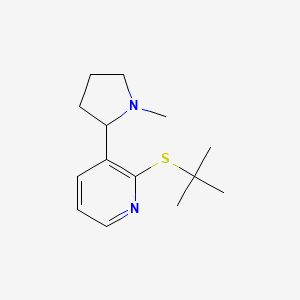
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
